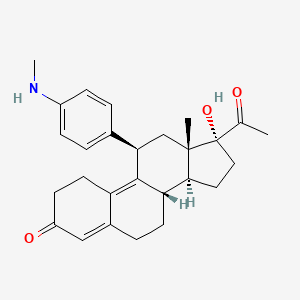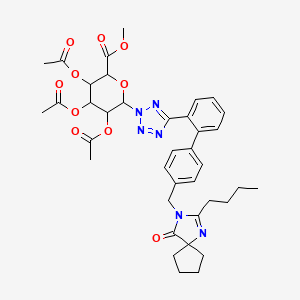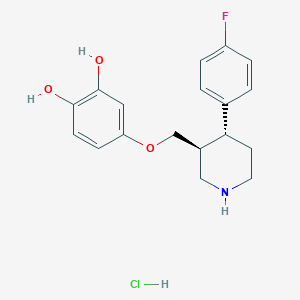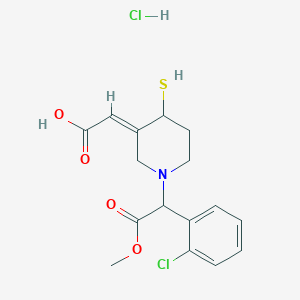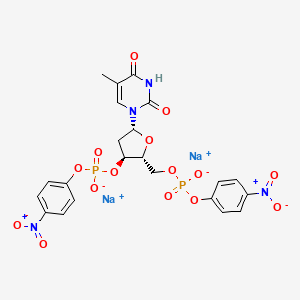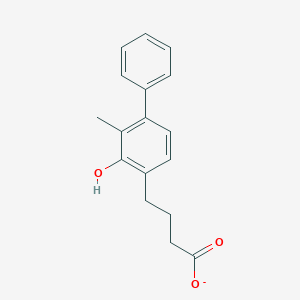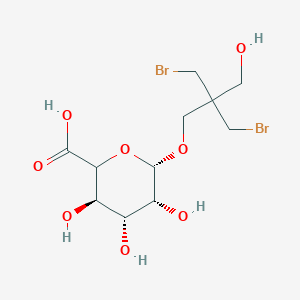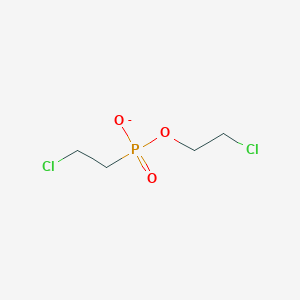
2-Chloroethyl (2-chloroethyl)phosphonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethyl (2-chloroethyl)phosphonate involves the reaction of 2-chloroethanol with phosphorus trichloride in the presence of a base . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
2-Chloroethanol+Phosphorus trichloride→2-Chloroethyl (2-chloroethyl)phosphonate
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations . The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl (2-chloroethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form phosphonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include various substituted phosphonates depending on the nucleophile used.
Oxidation Reactions: Products include phosphonic acid and its derivatives.
Scientific Research Applications
2-Chloroethyl (2-chloroethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloroethyl (2-chloroethyl)phosphonate involves its interaction with biological molecules, leading to the inhibition of specific enzymes and metabolic pathways . The compound’s molecular targets include enzymes involved in cellular processes, which can result in the disruption of normal cellular functions .
Comparison with Similar Compounds
Diethyl (2-chloroethyl)phosphonate: This compound has a similar structure but with ethyl groups instead of chloroethyl groups.
2-Chloroethyl phosphonic acid: Another related compound with similar chemical properties.
Uniqueness: 2-Chloroethyl (2-chloroethyl)phosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs . Its dual chloroethyl groups make it particularly effective in certain chemical reactions and applications .
Properties
IUPAC Name |
2-chloroethoxy(2-chloroethyl)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2O3P/c5-1-3-9-10(7,8)4-2-6/h1-4H2,(H,7,8)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAFDAIUYHCRGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(CCCl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O3P- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80778255 | |
| Record name | 2-Chloroethyl (2-chloroethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80778255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17378-30-2 | |
| Record name | 2-Chloroethyl (2-chloroethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80778255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroethoxy)(2-chloroethyl)phosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary application of 2-chloroethyl (2-chloroethyl)phosphonate, and how is it produced commercially?
A1: this compound, commonly known as ethephon, is a widely used plant growth regulator [, ]. One of the key methods for its commercial production involves a multi-step process. Initially, di(2-chloroethyl) -2-chloroethyl phosphonate ester undergoes acidolysis with dry hydrogen chloride under vacuum. This process offers several advantages, including simplicity, cost-effectiveness, reduced environmental impact, and suitability for large-scale production [].
Q2: The provided research mentions a "joint production method" for ethephon. Can you elaborate on this method and its benefits?
A2: Yes, the research highlights a method for the joint production of ethephon and vinylphosphonic acid. This method utilizes bis(2-chloroethyl)-2-chloroethyl phosphonate as the starting material. The process involves acylating this compound with phosgene or thionyl chloride in the presence of a catalyst to yield a mixture of vinyl phosphonic chloride and 2-chloroethyl phosphonic chloride. These are then separated via reduced pressure distillation. Finally, hydrolysis of the separated chlorides yields the desired products: vinylphosphonic acid and ethephon []. This joint production method is advantageous due to its simplified process and its ability to produce two valuable products from a single starting material, ultimately leading to improved product purity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


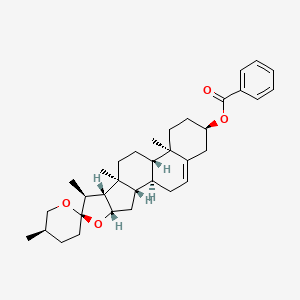
![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)

